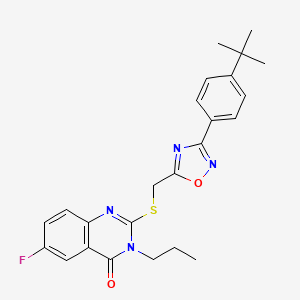
2-(((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25FN4O2S and its molecular weight is 452.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
Structural Features
- Oxadiazole Ring : This five-membered ring containing two nitrogen atoms is known for its biological activity, particularly in antimicrobial and anticancer properties.
- Quinazolinone Moiety : This structure is often associated with various pharmacological activities, including anti-inflammatory and antitumor effects.
- tert-butyl Group : Enhances lipophilicity, which may improve membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and quinazolinone rings exhibit significant antimicrobial properties. For instance, a related study showed that phenylthiazoles with a tert-butyl side chain displayed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL .
Anticancer Activity
The quinazolinone scaffold is recognized for its anticancer potential. Research indicates that derivatives of quinazolinones can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators.
- Inhibition of Cell Wall Synthesis : The oxadiazole component may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Apoptosis Induction : Quinazolinone derivatives can activate apoptotic pathways in cancer cells, promoting programmed cell death.
Study 1: Antibacterial Efficacy
A study focused on the synthesis and evaluation of a series of oxadiazole derivatives revealed that compounds similar to the target compound exhibited rapid bactericidal activity against MRSA strains. The most effective compounds showed an ability to disrupt biofilm formation, which is crucial for treating chronic infections .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Disruption |
|---|---|---|---|
| A | 4 | 8 | Yes |
| B | 2 | 4 | Yes |
| C | 8 | 16 | No |
Study 2: Anticancer Activity
In another investigation, derivatives of quinazolinones were tested against various cancer cell lines. The results indicated that certain modifications to the quinazolinone structure enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 10 |
| E | HeLa | 15 |
| F | A549 | 20 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest a favorable half-life and distribution profile, indicating potential for once-daily dosing regimens in clinical settings.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (h) | 9.03 |
| Clearance (L/hr) | 1.26 |
| Volume of Distribution (L) | 16.36 |
Toxicity Profile
While initial studies indicate promising biological activity, further toxicological assessments are necessary to evaluate safety profiles before clinical application.
特性
IUPAC Name |
2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-5-12-29-22(30)18-13-17(25)10-11-19(18)26-23(29)32-14-20-27-21(28-31-20)15-6-8-16(9-7-15)24(2,3)4/h6-11,13H,5,12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVALTUKGQFNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














